molecular formula C19H18BrN3O4S B3437942 4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE

4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE

Cat. No.: B3437942
M. Wt: 464.3 g/mol
InChI Key: FJDGUQIVYSDYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, a benzenesulfonyl group, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

The synthesis of 4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The initial step involves the synthesis of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Sulfonylation: The benzenesulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a nucleophilic substitution reaction involving an amine and an epoxide or a halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

    Chemical Biology: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: It is utilized in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE can be compared with other similar compounds to highlight its uniqueness:

    4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}PYRROLIDINE: This compound has a pyrrolidine ring instead of a morpholine ring, which may alter its biological activity and chemical reactivity.

    4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}PIPERIDINE: The presence of a piperidine ring can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

    4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}THIAZOLINE: The thiazoline ring introduces sulfur into the structure, potentially enhancing its antimicrobial activity.

These comparisons illustrate the structural diversity and potential for fine-tuning the properties of related compounds for specific applications.

Properties

IUPAC Name

4-[5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylphenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S/c1-13-2-3-15(12-17(13)28(24,25)23-8-10-26-11-9-23)19-22-21-18(27-19)14-4-6-16(20)7-5-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDGUQIVYSDYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-{5-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-2-METHYLBENZENESULFONYL}MORPHOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.